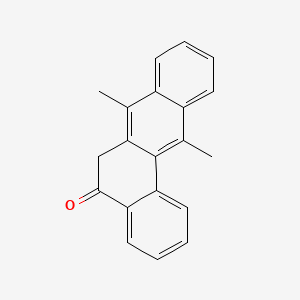
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- typically involves the alkylation of benzanthracene derivatives. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro and sulfonic acid derivatives.
Scientific Research Applications
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism by which Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- exerts its effects involves its interaction with cellular DNA. It forms adducts with DNA, leading to mutations and potentially causing carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound without the methyl groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar structure but different reactivity.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Uniqueness
Benz(a)anthracen-5(6H)-one, 7,12-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. The presence of methyl groups at the 7 and 12 positions enhances its ability to form DNA adducts, making it a potent mutagen and carcinogen .
Properties
CAS No. |
53306-07-3 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,12-dimethyl-6H-benzo[a]anthracen-5-one |
InChI |
InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-10H,11H2,1-2H3 |
InChI Key |
YNKAOVOSTOOTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)C3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


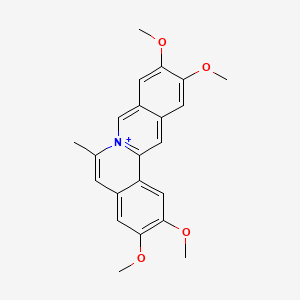
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
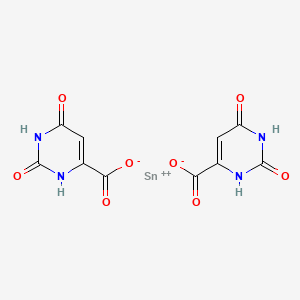
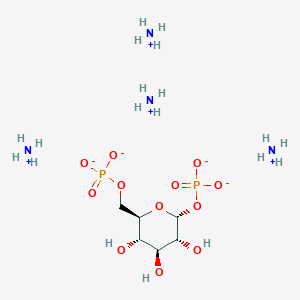
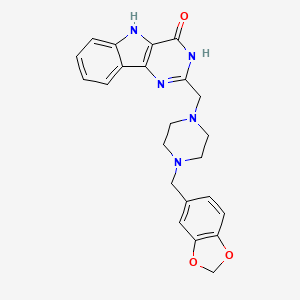

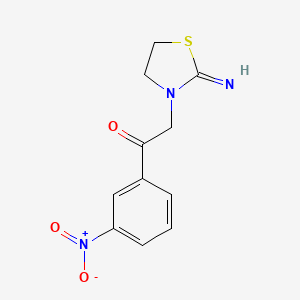
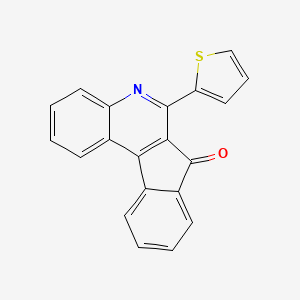
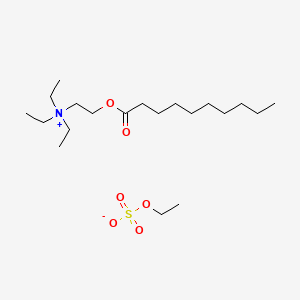

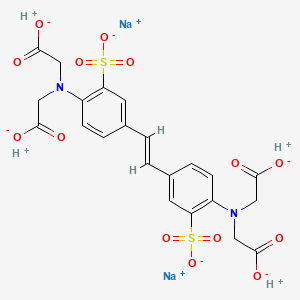
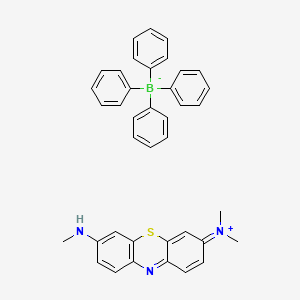

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
